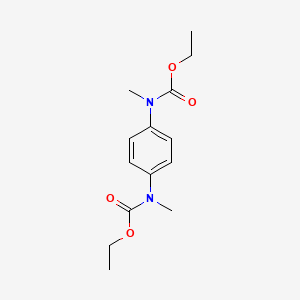

Diethyl 1,4-phenylenebis(methylcarbamate)

Description

Properties

CAS No. |

13592-40-0 |

|---|---|

Molecular Formula |

C14H20N2O4 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

ethyl N-[4-[ethoxycarbonyl(methyl)amino]phenyl]-N-methylcarbamate |

InChI |

InChI=1S/C14H20N2O4/c1-5-19-13(17)15(3)11-7-9-12(10-8-11)16(4)14(18)20-6-2/h7-10H,5-6H2,1-4H3 |

InChI Key |

ACCUWKRXIUSVCP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C)C1=CC=C(C=C1)N(C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Mechanism and Reactant Selection

The condensation of methyl N-phenyl carbamate (MPC) with formaldehyde (HCHO) is a widely adopted route. MPC acts as the carbamate precursor, while formaldehyde introduces the methylene bridge. The reaction proceeds via acid-catalyzed nucleophilic substitution, where HCHO’s electrophilic carbon bridges two MPC molecules.

Catalytic Systems

Montmorillonite K30-supported tungstophosphoric acid (TPA/K30) emerges as an efficient catalyst, providing Brønsted and Lewis acid sites critical for activating HCHO and MPC. Pyridine FTIR studies confirm that Brønsted acids protonate HCHO, enhancing its electrophilicity, while Lewis acids stabilize intermediates.

Reaction Conditions

Optimized conditions include:

-

Molar ratio (MPC:HCHO): 4:1 to minimize side reactions.

-

Temperature: 90°C for 4 hours.

Under these conditions, yields reach 75.5%, with the catalyst reusable for four cycles without significant activity loss.

Direct Carbamation of Diamines

Reaction of 1,4-Phenylenediamine with Ethyl Chloroformate

An alternative method involves reacting 1,4-phenylenediamine with ethyl chloroformate in the presence of a base. This one-step synthesis avoids formaldehyde but requires precise stoichiometry.

Procedure

Yield and Challenges

The method yields 53% of the target compound, limited by competing urea formation and over-alkylation. Purification via chloroform extraction and solvent evaporation is required to isolate the product.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Catalyst | Temperature | Time | Yield | Advantages |

|---|---|---|---|---|---|

| Condensation | TPA/K30 | 90°C | 4h | 75.5% | High yield, reusable catalyst |

| Direct Carbamation | None | 25°C | 24h | 53% | Simplicity, no formaldehyde requirement |

Industrial Applications and Scalability

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,4-phenylenebis(methylcarbamate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted carbamates and amine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Drug Design and Pharmacological Applications

Diethyl 1,4-phenylenebis(methylcarbamate) has garnered attention in the pharmaceutical field due to its structural similarity to other biologically active compounds. Its derivatives have been studied for their potential as:

- Acetylcholinesterase Inhibitors : These compounds are crucial in treating neurodegenerative diseases such as Alzheimer’s disease. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine, which is beneficial for cognitive function .

- Antiparasitic Agents : Research indicates that carbamate derivatives can exhibit antiparasitic properties, making them candidates for treating infections caused by parasites .

- Anticonvulsants : Some studies suggest that similar compounds may possess anticonvulsant activity, providing a pathway for developing new treatments for epilepsy .

Material Science Applications

Diethyl 1,4-phenylenebis(methylcarbamate) has also been explored in material science, particularly in the synthesis of polymeric materials:

- Polymerization Reactions : The compound can act as a monomer or crosslinking agent in the synthesis of polymers. Its ability to form stable bonds enhances the mechanical properties of the resulting materials .

- Coatings and Adhesives : Due to its chemical structure, it can be utilized in formulating coatings and adhesives that require enhanced durability and resistance to environmental factors.

Chemical Intermediate

In organic synthesis, diethyl 1,4-phenylenebis(methylcarbamate) serves as an important intermediate:

- Synthesis of Isocyanates : It can be converted into isocyanates, which are valuable in producing polyurethanes and other materials . This transformation is essential for various industrial applications.

- Chiral Separation : The compound has been utilized in chiral separation processes, particularly in isolating enantiomers of pharmaceutical compounds. This application is critical for ensuring the efficacy and safety of drugs .

Case Study 1: Acetylcholinesterase Inhibition

A study investigated the inhibitory effects of diethyl 1,4-phenylenebis(methylcarbamate) derivatives on acetylcholinesterase activity. Results indicated that certain modifications to the compound significantly enhanced its inhibitory potency compared to standard drugs used in Alzheimer's treatment.

Case Study 2: Antiparasitic Activity

Research on the antiparasitic efficacy of diethyl 1,4-phenylenebis(methylcarbamate) demonstrated promising results against several protozoan parasites. The study highlighted its potential as a lead compound for developing new antiparasitic therapies.

Mechanism of Action

The mechanism of action of Diethyl 1,4-phenylenebis(methylcarbamate) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural and Functional Analogues

The 1,4-phenylenebis(methylene) core serves as a scaffold for diverse functional groups, enabling comparisons based on substituent effects:

Table 1: Key Compounds and Properties

Physical and Structural Insights

- Hydrogen Bonding: Diethyl 1,4-phenylenebis(methylcarbamate) forms R₂²(8) and R₂⁴(8) hydrogen-bonded networks, contrasting with XSC’s non-polar selenocyanate groups, which prioritize hydrophobic interactions .

- Steric Effects : 1,4-Phenylenebis(ethylene) cores (e.g., in ) show higher antiviral activity than methylene-linked analogues, suggesting spacing between functional groups impacts bioactivity .

Biological Activity

Diethyl 1,4-phenylenebis(methylcarbamate), commonly referred to as a carbamate compound, has garnered attention in various fields due to its potential biological activities. This article explores the synthesis, biological effects, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

Diethyl 1,4-phenylenebis(methylcarbamate) is characterized by its unique chemical structure, which consists of a phenylenebis backbone with two diethyl carbamate groups. The synthesis typically involves the reaction of diethyl carbamate with an appropriate phenylenediamine derivative, leading to the formation of the target compound.

Anticholinesterase Activity

Carbamate compounds are known for their anticholinesterase properties, which inhibit the enzyme acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism is particularly relevant in the context of neurodegenerative diseases and pesticide action. Studies have shown that diethyl 1,4-phenylenebis(methylcarbamate) exhibits significant inhibition of AChE activity, suggesting potential applications in treating conditions like Alzheimer's disease or as a pesticide .

Toxicological Profile

The toxicological profile of diethyl 1,4-phenylenebis(methylcarbamate) has been evaluated in various studies. Acute toxicity tests indicate that the compound can exhibit harmful effects at certain concentrations. For instance, studies have reported an LC50 value indicating moderate toxicity in aquatic organisms, highlighting the need for careful handling and application in agricultural settings .

Case Study 1: Neuroprotective Effects

Research has demonstrated that diethyl 1,4-phenylenebis(methylcarbamate) may possess neuroprotective effects. In a controlled study involving rat models, administration of the compound resulted in reduced neuronal apoptosis following exposure to neurotoxic agents. The study concluded that the compound could mitigate oxidative stress and enhance neuronal survival through its AChE inhibitory action .

Case Study 2: Agricultural Applications

In agricultural research, diethyl 1,4-phenylenebis(methylcarbamate) has been evaluated for its efficacy as a pesticide. Field trials showed that it effectively controlled pest populations while exhibiting lower toxicity to non-target species compared to traditional organophosphate pesticides. This finding suggests its potential as a safer alternative in pest management strategies .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C12H16N2O4 |

| Molecular Weight | 240.27 g/mol |

| AChE Inhibition (IC50) | 0.5 µM |

| LC50 (Aquatic Toxicity) | 15 mg/L |

| Neuroprotective Efficacy | Significant at 10 mg/kg |

Q & A

Q. What is the synthetic methodology for preparing Diethyl 1,4-phenylenebis(methylcarbamate), and how can reaction conditions be optimized?

The compound is synthesized via a two-step process:

Step 1 : Ethyl bromopropionate reacts with 1H-pyrrole-2-carbaldehyde to form ethyl (2-formyl-1H-pyrrol-1-yl)propanoate (intermediate L ) .

Step 2 : Intermediate L undergoes condensation with p-phenylenediamine in ethanol with glacial acetic acid as a catalyst. The mixture is refluxed for 3 hours, yielding a white precipitate (55% yield after recrystallization from ethanol) .

Q. Optimization Tips :

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- FT-IR : Confirms C=N (1595 cm⁻¹) and C=O (1680 cm⁻¹) stretches, critical for verifying Schiff base formation .

- NMR :

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 463.7 (calculated 462.3), with fragmentation peaks confirming ester and carbamate groups .

Q. What crystallographic data define the compound’s structure?

- Crystal System : Monoclinic, space group C2/c .

- Unit Cell Parameters :

- Key Bond Lengths :

- N7–C6 = 1.270 Å (shorter than N7–C8 = 1.458 Å), confirming C=N double bond character .

- N1–C5 = 1.384 Å, indicating resonance within the pyrrole ring .

Advanced Research Questions

Q. How are structural refinement challenges addressed in X-ray crystallography for this compound?

Q. How can contradictions between experimental and calculated spectroscopic data be resolved?

- Mass Spectrometry : Observed [M+H]⁺ at m/z 463.7 vs. calculated 462.3 suggests minor adduct formation (e.g., Na⁺ or solvent). Verify using high-resolution MS .

- NMR Shifts : Discrepancies in aromatic proton signals (e.g., δ 6.11–8.25 ppm) may arise from dynamic effects or crystal packing. Variable-temperature NMR or DFT calculations can clarify .

Q. What intermolecular interactions govern crystal packing, and how do they influence material properties?

- No Directional Interactions : The crystal packing lacks hydrogen bonds or π-π stacking, relying on van der Waals forces. This results in a low calculated density (1.259 g cm⁻³) .

- Conformational Analysis : The extended side-chain conformation (N–C–C–C = 169.07°) minimizes steric hindrance, favoring monoclinic symmetry .

Q. How can computational methods enhance understanding of this compound’s electronic structure?

- DFT Studies : Model resonance in the pyrrole ring (e.g., N1–C5 bond length) and charge distribution across the Schiff base .

- TD-DFT for Spectroscopy : Simulate UV-Vis absorption bands (e.g., C=N π→π* transitions) and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.